molecular formula C15H9ClF3N B3035590 5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole CAS No. 337921-11-6

5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole

Cat. No.: B3035590
CAS No.: 337921-11-6
M. Wt: 295.68 g/mol
InChI Key: GGADJBPCLUBUIQ-UHFFFAOYSA-N
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Description

5-Chloro-3-phenyl-2-(trifluoromethyl)-1H-indole (CAS 337921-11-6) is a high-value, multifunctional indole derivative of significant interest in medicinal chemistry and organic synthesis. Its molecular formula is C 15 H 9 ClF 3 N, with a molecular weight of 295.68 g/mol . The compound's structure incorporates chloro, phenyl, and trifluoromethyl substituents on the indole scaffold, enhancing its lipophilicity and metabolic stability, which are crucial properties for developing bioactive molecules . This compound serves as a key synthetic intermediate and building block for constructing more complex heterocyclic systems. Literature describes several efficient synthetic routes, including a sequential chlorination and trifluoromethylation of a pre-synthesized indole scaffold, as well as de novo indole synthesis via the Fischer indole protocol . The trifluoromethyl group can also be introduced via a halogen exchange strategy starting from a 2-fluoro analog using CF 3 SiMe 3 . In scientific research, this indole derivative is recognized as a promising scaffold with potential antimicrobial and anticancer activities . Studies on closely related analogs demonstrate that the presence of the trifluoromethyl group can significantly enhance antimycobacterial efficacy against strains like Mycobacterium tuberculosis . Furthermore, structural analogs have shown cytotoxic effects against various human cancer cell lines, including HepG2 and A431, with IC 50 values indicating strong potential for further development as an anticancer agent . The compound can also be utilized to create advanced chemical tools, such as Schiff base ligands for coordinating metal ions, which are investigated for their DNA cleavage and free radical scavenging (antioxidant) properties . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to handle this and all chemicals in accordance with all applicable local and federal regulations.

Properties

IUPAC Name

5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3N/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)14(20-12)15(17,18)19/h1-8,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGADJBPCLUBUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Chlorination and Trifluoromethylation

A foundational approach involves modifying pre-synthesized indole scaffolds. Researchers achieved 5-chloro substitution through directed electrophilic aromatic substitution (SEAr) using N-chlorosuccinimide (NCS) in tetrahydrofuran (THF), with trimethylsilyl chloride (TMSCl) as a Lewis acid catalyst. Subsequent trifluoromethylation at position 2 employs Ruppert-Prakash reagent (TMSCF3) under copper(I) catalysis, achieving 68-72% yields for the difunctionalized intermediate.

Key Reaction Parameters

Step Reagents Solvent Temp (°C) Time (h) Yield (%)
Chlorination NCS, TMSCl THF 25 24 85
CF3 Installation TMSCF3, CuI DMF 80 12 72

Palladium-Catalyzed C-H Arylation

The 3-phenyl group is introduced via palladium(II) acetate/bis(diphenylphosphino)methane (dppm)-catalyzed direct arylation. Using water as an eco-friendly solvent, this method couples 5-chloro-2-(trifluoromethyl)-1H-indole with iodobenzene, achieving 77% yield under optimized conditions.

De Novo Indole Synthesis via Cyclocondensation

Fischer Indole Protocol

This classical method constructs the indole nucleus from 4-chloro-3-(trifluoromethyl)phenylhydrazine and phenacyl bromide. Cyclization in acetic acid at reflux (118°C) for 8 hours produces the target compound in 64% yield, with regioselectivity controlled by the electronic effects of the CF3 group.

Buchwald-Hartwig Amination/Cyclization

A modern alternative employs a palladium/XPhos catalytic system to couple 2-bromo-5-chloro-3-(trifluoromethyl)aniline with phenylboronic acid. Intramolecular cyclization under microwave irradiation (150°C, 30 min) completes the indolization process, yielding 58% product.

Halogen Exchange Strategies

Fluorine-Trifluoromethyl Metathesis

Starting from 5-chloro-3-phenyl-2-fluoro-1H-indole, a halogen exchange reaction with CF3SiMe3 in the presence of CsF (2 equiv) in DME at 100°C for 15 hours installs the trifluoromethyl group with complete retention of configuration (89% yield).

Tandem Functionalization Approaches

One-Pot Trifluoromethylation-Arylation

A breakthrough methodology combines copper-mediated trifluoromethylation and palladium-catalyzed arylation in a single reaction vessel. Using 5-chloroindole as starting material, this cascade process achieves 61% overall yield through careful optimization of ligand ratios (dppm:Pd = 1.2:1).

Late-Stage Functionalization of Advanced Intermediates

Directed Ortho-Metalation

Protecting the indole nitrogen with a tosyl group enables directed metalation at position 2 using LDA (Lithium Diisopropylamide). Quenching the resultant aryl lithium species with methyl trifluoropyruvate introduces the CF3 group, followed by deprotection (K2CO3/MeOH) and phenyl group installation via Suzuki coupling (83% over three steps).

Comparative Analysis of Methodologies

Method Steps Total Yield (%) Purification Needs Scalability
Sequential Halogenation 3 61 Column Chromatography Industrial
Fischer Indole 2 64 Recrystallization Pilot Scale
Tandem Functionalization 1 61 Filtration Lab Scale

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the reduction of the nitro or carbonyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen with a catalyst.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Industry: In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals, contributing to the development of new technologies and products.

Mechanism of Action

The mechanism by which 5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine and phenyl groups contribute to the compound’s binding affinity and specificity, enabling it to modulate biological pathways effectively.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Indoles with Antimicrobial Activity

5-Chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives (e.g., compounds 7a–f in ) exhibit broad-spectrum antimicrobial activity. For example:

Compound MIC (μg/mL) against S. aureus MIC (μg/mL) against E. coli MIC (μg/mL) against C. albicans
7a 12.5 25 50
7c 6.25 12.5 25

5-Chloro-N'-(2-hydroxy-4-phenyldiazenyl)benzylidene-3-phenyl-1H-indole-2-carbohydrazide () and its metal complexes show enhanced antibacterial and antifungal activity compared to the parent compound, with Cu(II) and Co(II) complexes demonstrating superior antioxidant properties (IC₅₀ = 8.2–12.4 μM in DPPH assays) .

Non-Nucleoside Reverse Transcriptase Inhibitors

5-Chloro-3-(phenylsulfonyl)indole-2-carboxamide () is a potent HIV-1 reverse transcriptase (RT) inhibitor (IC₅₀ = 1–10 nM). Key comparisons:

Property 5-Chloro-3-phenyl-2-(trifluoromethyl)-1H-indole 5-Chloro-3-(phenylsulfonyl)indole-2-carboxamide
Substituents -CF₃, -Ph, -Cl -SO₂Ph, -CONH₂, -Cl
Enzyme Inhibition Not reported IC₅₀ = 1–10 nM (HIV-1 RT)
Bioavailability Likely high (due to -CF₃) Moderate (oral bioavailability in primates)

The trifluoromethyl group in the target compound may reduce polar surface area, improving oral absorption compared to the sulfonyl group .

Factor Xa Inhibitors

Pyrazole-based inhibitors like BAY 59-7939 () and razaxaban () incorporate trifluoromethyl groups for enhanced FXa affinity.

Antithrombotic and Anti-Inflammatory Agents

Celecoxib (), a COX-2 inhibitor, contains a trifluoromethylpyrazole core. Though structurally distinct from indoles, it highlights the role of -CF₃ in improving selectivity and potency (COX-2 IC₅₀ = 40 nM). The target compound’s indole scaffold could similarly be functionalized for COX-2 inhibition, leveraging -CF₃ for metabolic stability .

Physicochemical and Pharmacokinetic Properties

Substituent Effects on Lipophilicity and Solubility

Compound logP (Calculated) Topological Polar Surface Area (Ų)
This compound 5.7 44
5-Chloro-3-(phenylsulfonyl)indole-2-carboxamide 3.9 95
5-(Trifluoromethyl)indole () 3.2 28

The phenyl and chloro groups further contribute to hydrophobicity .

Metabolic Stability

The -CF₃ group resists oxidative metabolism, as seen in BAY 59-7939 (), which shows low clearance in preclinical models. This contrasts with RS-17053 (), where the absence of -CF₃ correlates with higher metabolic degradation in human tissues .

Biological Activity

5-Chloro-3-phenyl-2-(trifluoromethyl)-1H-indole is a heterocyclic compound that has garnered attention in biological research due to its potential antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

Chemical Structure:

  • Molecular Formula: C15H10ClF3N
  • CAS Number: 337921-11-6

The compound features a unique indole structure with a chloro group, a phenyl group, and a trifluoromethyl group. This combination of substituents enhances its lipophilicity and metabolic stability, which are crucial for its biological activity.

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to interact with intracellular targets effectively. The chlorine and phenyl groups contribute to its binding affinity and specificity, enabling modulation of various biological pathways.

Antimicrobial Activity

The compound has shown promising antimicrobial properties. In studies assessing its efficacy against Mycobacterium tuberculosis (Mtb), the following minimum inhibitory concentration (MIC) values were observed:

CompoundMIC (µM)Observations
This compound47.8Enhanced activity compared to similar compounds without trifluoromethyl substitution .
3-(4-trifluoromethylphenyl)-1H-indole18.2Significant antimycobacterial activity attributed to trifluoromethyl substitution .

These findings suggest that the presence of the trifluoromethyl group significantly enhances the antimicrobial efficacy of the indole derivatives.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Various studies have indicated that this compound exhibits cytotoxic effects against different cancer cell lines. For example:

Cell LineIC50 (µM)Notes
HepG2 (liver cancer)<30High cytotoxicity observed .
A431 (skin cancer)<30Effective in inhibiting cell viability .

The structure-activity relationship analysis indicates that modifications in the phenyl ring and the presence of electron-withdrawing groups like chlorine enhance anticancer activity.

Case Studies

Study 1: Antimycobacterial Activity
A study evaluated various indole derivatives for their antimycobacterial activity. The compound this compound demonstrated significant inhibition of Mtb growth, with a MIC value indicating it was more effective than many other tested analogs. The study concluded that structural modifications could lead to improved therapeutic agents against tuberculosis .

Study 2: Cytotoxicity Against Cancer Cells
In another research project, compounds derived from indole structures were tested against several cancer cell lines, including HepG2 and A431. The results showed that this compound had an IC50 value below 30 µM for both cell lines, suggesting strong potential for further development as an anticancer agent .

Q & A

Basic: What are the standard synthetic protocols for preparing 5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using CuI as a catalyst in PEG-400/DMF solvent mixtures .
  • Purification : Crude products are extracted with ethyl acetate, dried over Na₂SO₄, and purified via flash column chromatography (70:30 ethyl acetate/hexane eluent) .
  • Key Precursors : Chlorinated indole derivatives and trifluoromethyl-containing reagents are critical starting materials.

Basic: What analytical techniques are used to confirm the structure and purity of this compound?

Answer:
Structural validation relies on:

  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and electronic environments .
  • Mass Spectrometry : High-resolution FAB-HRMS for molecular ion verification .
  • Chromatography : TLC with Rf values to assess purity and reaction progress .

Advanced: How can reaction conditions be optimized to improve yields during synthesis?

Answer:
Optimization strategies include:

  • Catalyst Screening : Iodine (I₂) in acetonitrile at 40°C achieves 98% yield in analogous indole syntheses, outperforming AlCl₃ or FeCl₃ .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates in CuAAC reactions .
  • Temperature Control : Elevated temperatures (40–80°C) accelerate reactions but may require trade-offs in selectivity .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Answer:

  • Cross-Validation : Combine multiple techniques (e.g., ¹⁹F NMR for trifluoromethyl groups, ¹³C NMR for carbon backbone) .
  • Computational Aids : Density Functional Theory (DFT) calculations predict chemical shifts and verify experimental data .
  • Impurity Analysis : Use preparative HPLC to isolate and characterize byproducts .

Advanced: What computational methods are suitable for predicting the compound’s reactivity or bioactivity?

Answer:

  • Molecular Docking : Predict binding affinities to biological targets (e.g., enzymes) using software like MOE .
  • QSAR Modeling : Correlate substituent effects (e.g., chloro, trifluoromethyl) with bioactivity trends .
  • Reactivity Studies : DFT-based frontier molecular orbital (FMO) analysis identifies electrophilic/nucleophilic sites .

Advanced: How can researchers design experiments to evaluate the compound’s bioactivity?

Answer:

  • In Vitro Assays : Test antibacterial/antifungal activity using microdilution methods (e.g., MIC determination) .
  • Control Experiments : Compare with structurally similar derivatives to establish structure-activity relationships (SAR) .
  • Mechanistic Studies : Use fluorescence quenching or enzyme inhibition assays to probe interaction mechanisms .

Advanced: What strategies mitigate challenges in scaling up the synthesis for preclinical studies?

Answer:

  • Continuous Flow Chemistry : Reduces reaction time and improves reproducibility in azide-alkyne cycloadditions .
  • Green Solvents : Replace DMF with biodegradable alternatives (e.g., cyclopentyl methyl ether) to enhance sustainability .
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress in real time .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole
Reactant of Route 2
5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole

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